Cas no 2098081-51-5 (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine)

4-(1-Methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine is a heterocyclic amine compound featuring a pyrrolidine core substituted with a 1-methylpyrrole moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both amine and pyrrole functionalities enhances its versatility as a building block in organic synthesis, particularly for the development of bioactive molecules. Its rigid yet modifiable framework allows for selective functionalization, making it valuable in medicinal chemistry for scaffold diversification. The compound’s stability under standard conditions further supports its use in multi-step synthetic routes. Researchers may explore its applications in ligand design or as an intermediate for nitrogen-rich heterocycles.
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine structure
2098081-51-5 structure
Product name:4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
CAS No:2098081-51-5
MF:C9H15N3
MW:165.235501527786
CID:5728255
PubChem ID:121199803

4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • starbld0033520
    • EN300-725252
    • 4-(1-methylpyrrol-2-yl)pyrrolidin-3-amine
    • 2098081-51-5
    • AKOS026707347
    • F1907-1961
    • 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
    • 3-Pyrrolidinamine, 4-(1-methyl-1H-pyrrol-2-yl)-
    • Inchi: 1S/C9H15N3/c1-12-4-2-3-9(12)7-5-11-6-8(7)10/h2-4,7-8,11H,5-6,10H2,1H3
    • InChI Key: BSWAXBDADBGCSR-UHFFFAOYSA-N
    • SMILES: N1CC(C(C2=CC=CN2C)C1)N

Computed Properties

  • Exact Mass: 165.126597491g/mol
  • Monoisotopic Mass: 165.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 43Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 294.4±40.0 °C(Predicted)
  • pka: 9.85±0.40(Predicted)

4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725252-0.5g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5 95.0%
0.5g
$877.0 2025-03-11
TRC
M238241-100mg
4-(1-Methyl-1h-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5
100mg
$ 185.00 2022-06-04
Enamine
EN300-725252-0.05g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5 95.0%
0.05g
$768.0 2025-03-11
Enamine
EN300-725252-0.1g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5 95.0%
0.1g
$804.0 2025-03-11
Enamine
EN300-725252-2.5g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5 95.0%
2.5g
$1791.0 2025-03-11
Life Chemicals
F1907-1961-5g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5 95%+
5g
$2154.0 2023-09-07
Life Chemicals
F1907-1961-10g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5 95%+
10g
$3016.0 2023-09-07
Life Chemicals
F1907-1961-2.5g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5 95%+
2.5g
$1436.0 2023-09-07
TRC
M238241-1g
4-(1-Methyl-1h-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5
1g
$ 1020.00 2022-06-04
Enamine
EN300-725252-0.25g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
2098081-51-5 95.0%
0.25g
$840.0 2025-03-11

Additional information on 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine

Comprehensive Overview of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine (CAS No. 2098081-51-5)

In the realm of organic chemistry and pharmaceutical research, 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine (CAS No. 2098081-51-5) has emerged as a compound of significant interest. This heterocyclic amine, characterized by its unique pyrrolidine and pyrrole substructures, is increasingly studied for its potential applications in drug discovery and material science. The compound's molecular framework, featuring a 1-methyl-1H-pyrrol-2-yl group attached to a pyrrolidin-3-amine backbone, offers versatile reactivity, making it a valuable intermediate for synthesizing more complex molecules.

Recent trends in scientific literature highlight a growing curiosity about nitrogen-containing heterocycles, particularly those like 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine. Researchers are exploring its role in modulating biological pathways, with some studies suggesting its utility in designing kinase inhibitors or GPCR-targeted ligands. The compound's amine functionality and aromatic hybridization also align with current demands for bioisosteres in medicinal chemistry, addressing challenges such as metabolic stability and blood-brain barrier penetration.

From a synthetic perspective, the preparation of CAS No. 2098081-51-5 often involves multi-step protocols, including palladium-catalyzed cross-coupling or reductive amination strategies. These methods are frequently optimized to enhance yield and purity, as reflected in patent filings and peer-reviewed journals. Notably, the compound's chiral center at the pyrrolidine ring opens avenues for enantioselective synthesis—a hot topic in asymmetric catalysis discussions.

Industrial applications of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine are gaining traction, particularly in the development of electronic materials. Its conjugated system exhibits promising charge-transfer properties, relevant to organic semiconductors and OLED technologies. This aligns with global interest in sustainable alternatives to conventional silicon-based electronics, a frequently searched topic in AI-driven material science queries.

Analytical characterization of this compound typically employs advanced techniques such as HPLC-MS and NMR spectroscopy, with particular attention to its tautomeric equilibrium in solution. These details are crucial for quality control in commercial batches, addressing common user concerns about batch-to-batch reproducibility—a key factor in pharmaceutical supply chains.

Environmental and regulatory aspects of 2098081-51-5 are also under scrutiny. While not classified as hazardous, its biodegradation pathways are being mapped to comply with green chemistry principles. This resonates with contemporary searches about eco-friendly synthesis and benign-by-design compounds, reflecting broader societal shifts toward sustainability.

In conclusion, 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine represents a multifaceted chemical entity bridging academic research and industrial innovation. Its structural features and adaptable chemistry continue to inspire investigations across disciplines, from small-molecule therapeutics to functional materials, positioning it as a compound to watch in forthcoming scientific advancements.

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